(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
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Description
(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C13H8Cl2N2O3S and its molecular weight is 343.18. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
This structure features a dichlorophenyl group and a nitrothiophenyl moiety, which are critical for its biological activity.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 308.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa (cervical carcinoma) : IC50 values indicating potent cytotoxicity.
- U2OS (osteosarcoma) : Demonstrated an IC50 of approximately 0.69 µM, showcasing strong antitumor activity.
The compound's mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, it has been shown to disrupt the function of heat shock protein 90 (Hsp90), which is essential for the stability of many oncogenic proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Preliminary studies have indicated:
- Minimum Inhibitory Concentration (MIC) : Ranges from 5 to 95 μM against Mycobacterium tuberculosis, suggesting potential as an antimycobacterial agent .
- Safety Profile : Exhibits a favorable safety profile in preliminary evaluations, making it a candidate for further development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The dichlorophenyl group enhances lipophilicity and cellular uptake.
- The nitrothiophenyl moiety contributes to its interaction with biological targets.
Research has shown that modifications in these groups can significantly alter the compound's potency and selectivity against different biological targets .
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth in a dose-dependent manner. The study reported an IC50 value of 0.058 µM for T47D cells, indicating high potency against breast cancer cells .
Study 2: Antimycobacterial Activity
Another investigation focused on the compound's antimycobacterial properties revealed that it could inhibit the growth of Mycobacterium tuberculosis at concentrations lower than those required by existing antimycobacterial agents. This study utilized the resazurin microtitre assay method to determine MIC values .
Properties
IUPAC Name |
(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S/c14-8-5-9(15)7-10(6-8)16-12(18)3-1-11-2-4-13(21-11)17(19)20/h1-7H,(H,16,18)/b3-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHWQKNGQXJUHN-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.